![molecular formula C10H10N2O2 B2381180 2-Amino-5-methyl-5-phenyl-oxazol-4-one CAS No. 51038-39-2](/img/structure/B2381180.png)
2-Amino-5-methyl-5-phenyl-oxazol-4-one
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Overview
Description
“2-Amino-5-methyl-5-phenyl-oxazol-4-one” is a derivative of oxazole, a heterocyclic five-membered ring that plays a crucial role in medicinal chemistry . Oxazole derivatives have been investigated for the development of novel compounds that exhibit favorable biological activities . The five-membered aromatic ring of oxazole contains nitrogen and oxygen atoms .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the condensation of substituted aryl aldehydes with other compounds in the presence of catalysts . The structure of oxazole derivatives allows for diverse weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .Molecular Structure Analysis
Oxazole contains two unsaturation in a five-membered ring including a carbon atom supporting a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions .Chemical Reactions Analysis
Oxazole and its derivatives engage physiologically with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. Oxazole is a stable liquid at room temperature with a boiling point of 69 °C .Scientific Research Applications
Anticancer Activity
The 2-aminothiazole scaffold, which is similar to the structure of 2-Amino-5-methyl-5-phenyl-oxazol-4-one, is known to have several biological activities, including acting as an anticancer agent . For instance, the derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole has shown significant antioxidant activity . Another derivative, 5-methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one, exhibited good activity towards the human colon cell line (HCT116) to inhibit the growth of cancerous cells .
Antioxidant Activity
The 2-aminothiazole scaffold has also been associated with antioxidant activity . This suggests that 2-Amino-5-methyl-5-phenyl-oxazol-4-one could potentially have similar properties.
Antimicrobial Activity
Compounds with a 2-aminothiazole scaffold have been found to have antimicrobial properties . This suggests that 2-Amino-5-methyl-5-phenyl-oxazol-4-one could potentially be used in the development of new antimicrobial agents.
Anti-inflammatory Activity
2-aminothiazole-based compounds have been associated with anti-inflammatory activities . This suggests that 2-Amino-5-methyl-5-phenyl-oxazol-4-one could potentially be used in the treatment of inflammatory conditions.
Pharmaceutical Synthesis
2-Amino-5-methyl-4-phenyl Thiazole, which is structurally similar to 2-Amino-5-methyl-5-phenyl-oxazol-4-one, is known to be a synthetic intermediate useful for pharmaceutical synthesis . This suggests that 2-Amino-5-methyl-5-phenyl-oxazol-4-one could potentially be used as a synthetic intermediate in the pharmaceutical industry.
Energy Production
The outcomes of some studies have indicated that certain synthesized derivatives, such as 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole, have shown significant antioxidant activity, which is important for energy production to fuel biological processes by oxidation .
Mechanism of Action
Target of Action
Oxazole derivatives, to which this compound belongs, are known to interact with a wide range of biological targets due to their heterocyclic nature .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of the amino, methyl, and phenyl groups in the molecule may influence its binding affinity and selectivity towards its targets.
Biochemical Pathways
Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular structure and physicochemical properties, such as its molecular weight and lipophilicity, may influence its adme properties .
Result of Action
Oxazole derivatives are known to exhibit a variety of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-methyl-5-phenyl-oxazol-4-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-5-methyl-5-phenyl-1,3-oxazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)12-9(11)14-10/h2-6H,1H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKKTBJVKPWZED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N=C(O1)N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methyl-5-phenyl-oxazol-4-one |
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